molecular formula C22H22Sn B14615193 Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane CAS No. 61016-67-9

Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane

Cat. No.: B14615193
CAS No.: 61016-67-9
M. Wt: 405.1 g/mol
InChI Key: NWZHQXQUJLAFCI-UHFFFAOYSA-N
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Description

Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is an organotin compound with the molecular formula C22H22Sn It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a tin atom bonded to three methyl groups and a 9-phenyl-9H-fluoren-9-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane typically involves the reaction of 9-phenyl-9H-fluoren-9-yl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane can undergo various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form organotin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The methyl groups or the 9-phenyl-9H-fluoren-9-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane involves its interaction with molecular targets, such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(9H-fluoren-9-yl)stannane: Similar structure but lacks the phenyl group.

    Trimethyl(phenylmethyl)stannane: Contains a phenylmethyl group instead of the 9-phenyl-9H-fluoren-9-yl group.

    Trimethyl(9-phenyl-9H-fluoren-9-yl)silane: Contains a silicon atom instead of tin.

Uniqueness

Trimethyl(9-phenyl-9H-fluoren-9-YL)stannane is unique due to the presence of both the 9-phenyl-9H-fluoren-9-yl group and the tin atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61016-67-9

Molecular Formula

C22H22Sn

Molecular Weight

405.1 g/mol

IUPAC Name

trimethyl-(9-phenylfluoren-9-yl)stannane

InChI

InChI=1S/C19H13.3CH3.Sn/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;;;;/h1-13H;3*1H3;

InChI Key

NWZHQXQUJLAFCI-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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